2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid
Overview
Description
2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid is an organosulfur compound that features a sulfonic acid group attached to a benzene ring. This compound is notable for its unique structure, which includes a cyano group and a benzenesulfonyl group connected via a double bond in the Z-configuration. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and wide range of applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid typically involves the following steps:
Sulfonation of Benzene: Benzene is sulfonated using concentrated sulfuric acid to produce benzenesulfonic acid.
Formation of Benzenesulfonyl Chloride: Benzenesulfonic acid is then converted to benzenesulfonyl chloride using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3).
Addition of Cyano Group: The benzenesulfonyl chloride undergoes a reaction with a cyano-containing reagent to introduce the cyano group.
Formation of the Final Product: The final step involves the formation of the double bond in the Z-configuration, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous sulfonation processes and the use of advanced extraction techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used widely in organic synthesis and industrial applications.
p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic reactions.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid is unique due to its combination of a sulfonic acid group, a cyano group, and a Z-configured double bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[(Z)-2-(benzenesulfonyl)-2-cyanoethenyl]benzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S2/c16-11-14(22(17,18)13-7-2-1-3-8-13)10-12-6-4-5-9-15(12)23(19,20)21/h1-10H,(H,19,20,21)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAFGMVTLHNTMZ-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2S(=O)(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC=CC=C2S(=O)(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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